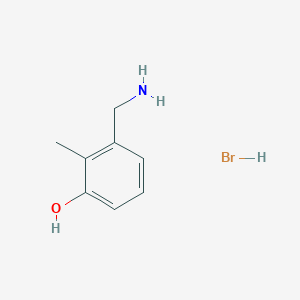

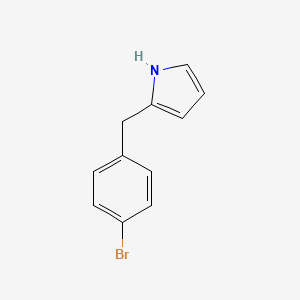

3-(Aminomethyl)-2-methylphenol;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

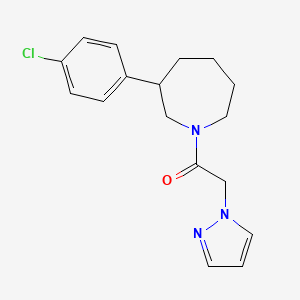

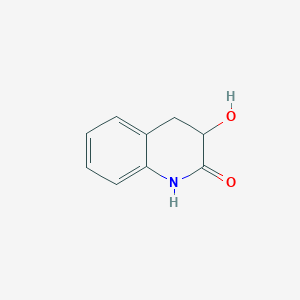

The compound seems to contain an aminomethyl group and a phenol group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 . Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring .

Chemical Reactions Analysis

Amines, such as the aminomethyl group in the compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

Research has highlighted the antibacterial properties of bromophenols, a category to which 3-(Aminomethyl)-2-methylphenol;hydrobromide is related. Bromophenols isolated from marine algae showed significant activity against various bacterial strains. These compounds, including derivatives of 3-(Aminomethyl)-2-methylphenol, indicate potential for developing new antibacterial agents with applications in medicine and environmental protection (Xu et al., 2003).

Biodegradation Studies

In environmental science, this compound has been implicated in studies on the biodegradation of pollutants. For instance, the degradation of sulfamethoxazole, a common antibiotic, by bacteria revealed the formation of 4-aminophenol, a compound structurally similar to this compound. This research provides insights into how environmental contaminants are broken down, aiding in the development of effective bioremediation strategies (Mulla et al., 2018).

Catalysis and Synthesis

In the field of synthetic chemistry, this compound serves as a crucial intermediate in the formation of complex molecules. For example, manganese-catalyzed aminomethylation processes have been developed using similar phenolic compounds as substrates. These reactions are important for constructing carbon-nitrogen bonds, essential in pharmaceuticals and agrochemicals production (Mastalir et al., 2017).

Antioxidant Properties

Compounds structurally related to this compound, specifically bromophenols from marine sources, have demonstrated potent antioxidant activities. These activities are crucial for protecting organisms from oxidative stress and are of interest for developing natural antioxidant supplements and preservatives (Olsen et al., 2013).

Molecular Imprinting and Sensing

In analytical chemistry, molecularly imprinted polymers (MIPs) using 3-aminophenol as a functional monomer have been developed for selective recognition and separation of target molecules, demonstrating the potential of this compound derivatives in sensing and separation technologies (Wang et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 3-(Aminomethyl)-2-methylphenol;hydrobromide is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis in bacteria. By targeting this enzyme, the compound can disrupt the protein synthesis process, thereby inhibiting the growth and proliferation of the bacteria .

Mode of Action

The compound interacts with its target, the Mtb LeuRS, by inhibiting its function . This inhibition disrupts the protein synthesis process in the bacteria, leading to a halt in their growth and proliferation . The compound has shown good antitubercular activity with high selectivity over human mitochondrial and cytoplasmic LeuRS , indicating that it specifically targets the bacterial enzyme without significantly affecting the human enzymes.

Pharmacokinetics

Based on its structural similarity to other aminoglycosides , it can be inferred that the compound might be primarily eliminated through glomerular filtration, a process that could be affected by the patient’s renal function

Result of Action

The primary result of the action of this compound is the inhibition of growth and proliferation of Mtb . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, leading to a halt in their growth and proliferation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(aminomethyl)-2-methylphenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4,10H,5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEVTFGBWXUKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)CN.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2741832.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2741837.png)

![{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2741838.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2741839.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2741851.png)